3-acetyl-7-methoxy-2H-chromen-2-one
Overview
Description
Synthesis Analysis
The synthesis of “3-acetyl-7-methoxy-2H-chromen-2-one” involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the enolization of Ethyl acetoacetate, which then undergoes a cleavage process to result in 3-acetyl-2H-chromen-2-one .
Molecular Structure Analysis
The molecular structure of “3-acetyl-7-methoxy-2H-chromen-2-one” is represented by the linear formula C12H10O4 . The InChI Code for this compound is 1S/C12H10O4/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)16-12(10)14/h3-6H,1-2H3 .
Chemical Reactions Analysis
The compound “3-acetyl-7-methoxy-2H-chromen-2-one” has been used in various chemical reactions. For instance, it has been used in the Suzuki-Miyaura coupling in an aqueous medium . It has also been used in the synthesis of potentially biologically active pyran and pyridine derivatives .
Physical And Chemical Properties Analysis
“3-acetyl-7-methoxy-2H-chromen-2-one” is a yellow solid with a molecular weight of 218.21 . and should be stored at a temperature between 0-5°C .
Scientific Research Applications
Polymorphic Forms and Supramolecular Architecture : Gonzalez-Carrillo et al. (2019) described a new polymorphic form of a similar compound, 3-acetyl-8-methoxy-2H-chromen-2-one. Their research highlighted the presence of hydrogen bonds, π–π interactions, and antiparallel C=O⋯C=O interactions, which contribute to a helical supramolecular architecture in the crystal structure of the compound (Gonzalez-Carrillo et al., 2019).
Synthesis and Bioevaluation : Shah et al. (2016) synthesized novel derivatives of a related compound, N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, demonstrating the compound's potential in the development of antimicrobial, antifungal, and antimalarial agents (Shah et al., 2016).
Catalytic Applications in Synthesis : Alonzi et al. (2014) explored the use of polystyrene-supported catalysts for the Michael addition reaction involving 4-hydroxycoumarin and α,β-unsaturated ketones. This process is significant for synthesizing compounds like Warfarin and its analogs, where 3-acetyl-2H-chromen-2-ones play a crucial role (Alonzi et al., 2014).
Antibacterial Activity of Derivatives : Lakshminarayanan et al. (2010) synthesized new derivatives of 3-acetylchromen-2-one, which showed moderate to considerable antibacterial and antifungal activities, particularly those with electron-releasing substituents (Lakshminarayanan et al., 2010).
Asymmetric Aldol Reactions : Abbaraju and Zhao (2014) achieved asymmetric aldol reactions of 3-acetyl-2H-chromen-2-ones with isatins, obtaining 3-hydroxyoxindole derivatives with high enantioselectivities. This showcases the compound's utility in stereoselective synthesis (Abbaraju & Zhao, 2014).
Green Chemistry Applications : Srikrishna and Dubey (2017) described a one-pot reaction of 3-acetyl-2H-chromen-2-one under green conditions, emphasizing environmentally friendly methodologies in chemical synthesis (Srikrishna & Dubey, 2017).
properties
IUPAC Name |
3-acetyl-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)16-12(10)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRFKKRMCGZIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366036 | |
Record name | 3-acetyl-7-methoxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-7-methoxy-2H-chromen-2-one | |
CAS RN |
64267-19-2 | |
Record name | 3-acetyl-7-methoxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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